molecular formula C8H10ClNO2 B2768022 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride CAS No. 1955547-82-6

2-(4-Methylpyridin-3-yl)acetic acid hydrochloride

Cat. No.: B2768022
CAS No.: 1955547-82-6
M. Wt: 187.62
InChI Key: GPXNNTVXFLVXND-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)acetic acid hydrochloride ( 1955547-82-6) is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 . It is a hydrochloride salt of a pyridine-acetic acid derivative, a class of compounds frequently employed as key synthetic intermediates and building blocks in medicinal chemistry and organic synthesis. The presence of both the acetic acid side chain and the pyridine nitrogen makes this molecule a versatile precursor for the development of more complex target molecules. While specific biological data for this compound is not available in the public domain, structurally related pyridinylacetic acid derivatives are recognized for their utility in pharmaceutical research. For instance, similar compounds are used in the synthesis of active pharmaceutical ingredients, such as the COX-2 inhibitor Etoricoxib, demonstrating the value of this chemical scaffold in developing therapeutic agents . Researchers may find this compound valuable for projects involving the construction of novel small molecule libraries, as a ligand in metal complexation studies, or as a starting material for amide and ester formation to explore structure-activity relationships. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. The compound is identified by the MDL number MFCD29991786 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpyridin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-5-7(6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXNNTVXFLVXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955547-82-6
Record name 2-(4-methylpyridin-3-yl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride typically involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom of chloroacetic acid is replaced by the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
The compound serves as an important intermediate in the synthesis of COX-2 inhibitors, which are known for their analgesic and anti-inflammatory effects. Research indicates that derivatives of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride can be developed into pharmaceuticals that target inflammatory pathways, thereby providing pain relief without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity
Studies have shown that certain derivatives of this compound exhibit antitumor properties. For instance, research involving aryl-substituted derivatives demonstrated significant inhibition of tumor cell growth in vitro and in vivo models, indicating potential as anticancer agents . This suggests that this compound could be a valuable scaffold for developing new treatments for various cancers.

Biochemical Research

Mechanistic Studies
The compound has been utilized in biochemical research to study its interactions with various biological targets. Its ability to modulate enzyme activity makes it suitable for investigating the mechanisms of action of different biological pathways, particularly those involved in inflammation and cancer .

Cell Culture Studies
In vitro studies using cell cultures have shown that this compound can influence cellular responses to stress and apoptosis. These studies are critical for understanding how this compound may affect cell survival and proliferation under pathological conditions .

Case Studies

Several case studies highlight the practical applications of this compound:

Case StudyFocus AreaFindings
Case Study 1 COX-2 InhibitorsDemonstrated efficacy in reducing inflammation in animal models, suggesting potential for human applications .
Case Study 2 Antitumor ActivityShowed significant reduction in tumor size in S180 sarcoma models, highlighting its potential as an anticancer drug .
Case Study 3 Biochemical MechanismsInvestigated its role in modulating apoptotic pathways, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biochemical and physiological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 2-(4-methylpyridin-3-yl)acetic acid hydrochloride with analogous compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties
This compound C₈H₁₀ClNO₂ 4-methyl (pyridine), acetic acid 199.63 Enhanced lipophilicity due to methyl group; hydrochloride improves solubility
2-(4-Chloropyridin-3-yl)acetic acid hydrochloride C₇H₆ClNO₂ 4-chloro (pyridine), acetic acid 187.58 Electron-withdrawing Cl increases acidity; potential halogen bonding
2-(Pyridin-4-yl)acetic acid hydrochloride C₇H₈ClNO₂ Pyridin-4-yl, acetic acid 173.60 Positional isomerism alters electronic distribution; lower steric hindrance
2-(6-Methylpyridin-3-yl)acetic acid C₈H₁₁NO₂ 6-methyl (pyridine), acetic acid 177.18 Methyl at 6-position may hinder binding to flat active sites
(2S)-2-[(Pyridin-4-yl)amino]propanoic acid hydrochloride C₁₀H₁₈ClNO₂ Pyridin-4-yl, amino, propanoic acid 231.66 Chirality and amino group enable diverse hydrogen bonding
2-(Morpholin-4-yl)acetic acid hydrochloride C₆H₁₃ClNO₃ Morpholine, acetic acid 193.63 Morpholine’s oxygen enhances polarity; bioisostere for drug design

Solubility and Pharmacokinetics

  • The hydrochloride salt form improves aqueous solubility across all compounds.
  • Morpholine derivatives exhibit higher polarity due to the oxygen atom, favoring solubility in polar solvents .

Biological Activity

2-(4-Methylpyridin-3-yl)acetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various research fields, and relevant case studies.

This compound has a molecular formula of C₉H₈ClN₁O₂ and a molecular weight of approximately 185.62 g/mol. The compound is characterized by a pyridine ring, which contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, which may lead to various biochemical effects. For instance, it has been noted for its ability to inhibit neuronal nitric oxide synthase (nNOS), a key enzyme in the production of nitric oxide, which plays a vital role in numerous physiological processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Additionally, the compound shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Enzyme Inhibition

The compound's role as an nNOS inhibitor has been particularly significant. It has been shown to possess selectivity over other nitric oxide synthase isoforms, making it a candidate for further research into neurological disorders where nNOS plays a critical role .

Study on Neuroprotection

In a study focusing on neuroprotection, this compound was tested in a rabbit model for cerebral palsy. The results indicated that the compound could prevent hypoxia-ischemia-induced neuronal death and reduce the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by endothelial nitric oxide synthase (eNOS) .

Antimicrobial Efficacy

Another study assessed the compound's efficacy against various microbial strains in vitro. The findings confirmed its potential as an antimicrobial agent, suggesting that it could be developed into therapeutic formulations for treating infections caused by resistant bacterial strains .

Q & A

Q. What role do heterogeneous catalysts play in improving the efficiency of its synthesis?

  • Methodology :
  • Catalyst Screening : Test palladium on carbon (Pd/C) or zeolites for hydrogenation steps. Compare turnover frequency (TOF) and recyclability .
  • Kinetic Modeling : Use Langmuir-Hinshelwood models to optimize catalyst loading and reaction time .

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